molecular formula C9H19NO2 B12564318 Nonyl nitrite CAS No. 192699-41-5

Nonyl nitrite

Cat. No.: B12564318
CAS No.: 192699-41-5
M. Wt: 173.25 g/mol
InChI Key: RGLUKHFGBSKWIL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Nonyl nitrite can be synthesized through the esterification of nonyl alcohol with nitric acid. The reaction typically involves the following steps:

    Reactants: Nonyl alcohol (C₉H₁₉OH) and concentrated nitric acid (HNO₃).

    Catalyst: Sulfuric acid (H₂SO₄) is often used as a catalyst to facilitate the reaction.

    Reaction Conditions: The reaction is carried out under controlled temperature conditions to prevent decomposition of the reactants and products. The mixture is usually heated to around 50-60°C.

    Procedure: Nonyl alcohol is slowly added to a mixture of concentrated nitric acid and sulfuric acid. The reaction mixture is stirred continuously to ensure complete esterification. After the reaction is complete, the product is separated and purified through distillation.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: Nonyl nitrite undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form nonanoic acid and nitrogen dioxide.

    Reduction: Reduction of this compound can yield nonylamine and water.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the nitrite group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). The reaction is typically carried out in an acidic medium.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂R) can be used in substitution reactions.

Major Products:

    Oxidation: Nonanoic acid (C₉H₁₈O₂) and nitrogen dioxide (NO₂).

    Reduction: Nonylamine (C₉H₂₀N) and water (H₂O).

    Substitution: Depending on the nucleophile, various substituted products can be formed.

Scientific Research Applications

Nonyl nitrite has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other nitrate esters and nitro compounds.

    Biology: this compound is studied for its potential biological effects, including its role as a nitric oxide donor. Nitric oxide is a signaling molecule involved in various physiological processes.

    Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in cardiovascular diseases where nitric oxide donors are used to manage conditions like angina.

    Industry: this compound is used in the production of plasticizers, which are added to plastics to increase their flexibility and durability.

Mechanism of Action

Nonyl nitrite can be compared with other nitrate esters such as:

    Amyl nitrite: Used as a vasodilator in the treatment of angina. It has a shorter alkyl chain compared to this compound.

    Isosorbide dinitrate: Another nitrate ester used in medicine for its vasodilatory effects. It has a different molecular structure but similar pharmacological action.

    Nitroglycerin: Widely used in the treatment of angina and heart failure. It has multiple nitrate groups and a more complex structure.

Uniqueness of this compound: this compound’s longer alkyl chain compared to other nitrate esters may influence its pharmacokinetics and pharmacodynamics, potentially offering different therapeutic benefits or applications.

Comparison with Similar Compounds

  • Amyl nitrite
  • Isosorbide dinitrate
  • Nitroglycerin
  • Pentaerythritol tetranitrate

Properties

IUPAC Name

nonyl nitrite
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-2-3-4-5-6-7-8-9-12-10-11/h2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLUKHFGBSKWIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCON=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90564484
Record name Nonyl nitrite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192699-41-5
Record name Nonyl nitrite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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